molecular formula C22H45NO2 B14263196 N-(4-hydroxybutyl)octadecanamide CAS No. 157326-25-5

N-(4-hydroxybutyl)octadecanamide

Cat. No.: B14263196
CAS No.: 157326-25-5
M. Wt: 355.6 g/mol
InChI Key: DCLYOPIOKOWYKM-UHFFFAOYSA-N
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Description

N-(4-hydroxybutyl)octadecanamide is an amide derivative characterized by an 18-carbon alkyl chain (octadecanamide) and a 4-hydroxybutyl substituent attached to the nitrogen atom.

Properties

CAS No.

157326-25-5

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

N-(4-hydroxybutyl)octadecanamide

InChI

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)23-20-17-18-21-24/h24H,2-21H2,1H3,(H,23,25)

InChI Key

DCLYOPIOKOWYKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCO

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethyloctadecanamide (CAS 3886-90-6)

Structural Differences :

  • Substituents : N,N-Dimethyloctadecanamide features two methyl groups on the nitrogen, unlike the 4-hydroxybutyl group in the target compound.
  • Polarity: The absence of a hydroxyl group in N,N-dimethyloctadecanamide increases lipophilicity, making it more suitable for applications requiring nonpolar solvents or lubricants.

Functional Implications :

  • Industrial Use: Likely employed as a surfactant or emulsifier due to its nonionic nature .
  • Toxicity: No specific hazards are listed in the evidence, though data gaps exist .

4-Fluoro MDMB-BUTINACA N-(4-hydroxybutyl) Metabolite

Structural Similarities :

  • Shared Substituent: Both compounds contain the N-(4-hydroxybutyl) group, suggesting common metabolic pathways in synthetic cannabinoid degradation .

Functional Differences :

  • Parent Compound: The metabolite derives from 4-fluoro MDMB-BUTINACA, a synthetic cannabinoid with psychoactive properties.
  • Toxicity Profile: Limited regulatory classification (NTP, IARC, ACGIH, or OSHA) is reported for the metabolite, though its parent compound is presumed hazardous due to structural analogs .

4F-ABUTINACA N-(4-hydroxybutyl) Metabolite

Role in Metabolism :

Contrast with Target Compound :

  • While structurally similar in the hydroxybutyl moiety, the 4F-ABUTINACA metabolite is part of a larger pharmacologically active molecule, unlike the standalone octadecanamide derivative.

Data Table: Key Comparators

Compound Name CAS Number Substituent Polarity Toxicity Data (Available)
N-(4-hydroxybutyl)octadecanamide Not provided 4-hydroxybutyl Amphiphilic No regulatory classification
N,N-Dimethyloctadecanamide 3886-90-6 N,N-dimethyl Lipophilic No hazards reported
4-Fluoro MDMB-BUTINACA metabolite Not provided 4-hydroxybutyl Moderate Parent compound presumed toxic
4F-ABUTINACA metabolite Not provided 4-hydroxybutyl Variable Limited data

Research Findings and Implications

  • Industrial vs. Pharmacological Contexts: While this compound’s applications remain unclear, N,N-dimethyloctadecanamide’s lipophilicity supports non-pharmacological uses like lubrication .

Gaps and Limitations

  • Toxicological Data: No studies directly address this compound’s safety, necessitating further research.
  • Physicochemical Properties : Melting points, solubility, and stability data are absent in the evidence, limiting functional comparisons.

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